1-Benzyl-3-acetamidopyrrolidine
Overview
Description
“1-Benzyl-3-acetamidopyrrolidine” is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.30 . It appears as a white to light yellow to dark green powder or crystal .
Molecular Structure Analysis
The molecular structure of “1-Benzyl-3-acetamidopyrrolidine” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring is a benzyl group (a phenyl ring attached to a CH2 group) and an acetamido group (an acetyl group attached to an amino group) .
Physical And Chemical Properties Analysis
“1-Benzyl-3-acetamidopyrrolidine” is a solid at 20 degrees Celsius . The melting point of this compound ranges from 89.0 to 92.0 degrees Celsius .
Scientific Research Applications
Proteomics Research
1-Benzyl-3-acetamidopyrrolidine: is utilized in proteomics research as a biochemical tool . Its properties facilitate the study of protein structures, functions, and interactions. This compound aids in the identification and quantification of proteins, particularly in the analysis of complex protein mixtures and post-translational modifications.
DNA Staining Reagents
In molecular biology, 1-Benzyl-3-acetamidopyrrolidine serves as a component in DNA staining reagents for agarose gel electrophoresis . It helps in visualizing nucleic acids during the separation process, allowing researchers to assess the quality and quantity of DNA samples.
Organic Synthesis
This compound finds its application in organic synthesis, where it acts as a building block for various chemical reactions. It is particularly valuable in the synthesis of complex organic molecules, contributing to the development of new pharmaceuticals and materials.
Analytical Chemistry
In analytical chemistry, 1-Benzyl-3-acetamidopyrrolidine is used for its properties in chromatography and spectrometry . It can be part of the standards and reagents that ensure the accuracy and precision of analytical methods, which is crucial for quality control in various industries.
Materials Science
Researchers employ 1-Benzyl-3-acetamidopyrrolidine in materials science for the development of new materials with potential applications in electronics, coatings, and nanotechnology . Its chemical structure can be modified to create materials with specific desired properties.
Environmental Science
Lastly, 1-Benzyl-3-acetamidopyrrolidine may be involved in environmental science research, particularly in the study of green and sustainable materials for energy conversion and storage applications . It could be part of the synthesis of environmentally friendly materials that contribute to cleaner energy solutions.
Mechanism of Action
Safety and Hazards
“1-Benzyl-3-acetamidopyrrolidine” can cause skin and eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection, and washing with plenty of water if it comes into contact with skin . If eye irritation persists, medical advice or attention should be sought .
properties
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11(16)14-13-7-8-15(10-13)9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSWETNAAPYFSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50951194 | |
Record name | N-(1-Benzylpyrrolidin-3-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50951194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
28506-01-6 | |
Record name | N-(1-Benzylpyrrolidin-3-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50951194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzyl-3-acetamidopyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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